molecular formula C10H9F3O3 B1349937 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone CAS No. 300374-83-8

3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

Cat. No.: B1349937
CAS No.: 300374-83-8
M. Wt: 234.17 g/mol
InChI Key: YFISYXOGMSGFRE-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone: is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to an acetophenone core. It is used in various chemical research and industrial applications due to its unique chemical properties.

Safety and Hazards

DMTFA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone can be synthesized through the reaction of trifluoroacetic anhydride with 1,3-dimethoxybenzene . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified using techniques such as distillation and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the inhibition of enzymes and modulation of receptor activity .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 4’-Methoxy-2,2,2-trifluoroacetophenone
  • 2,2,2,4-Tetrafluoroacetophenone

Comparison: 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and physical properties. Compared to 2,2,2-trifluoroacetophenone, which lacks methoxy groups, 3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone exhibits different solubility and reactivity profiles. The additional methoxy groups also make it more versatile in synthetic applications, allowing for a broader range of chemical transformations .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISYXOGMSGFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374352
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300374-83-8
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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